Molecular Complexity Defines 3,4-Dimethyl Regioisomerism vs. 4,4-Dimethyl Isomer
The target compound's 3,4-dimethyl substitution pattern results in a distinct molecular complexity score that differentiates it from its closest isomer. 2-Methoxy-3,4-dimethylpentan-1-amine has a computed complexity of 83.3, while 2-Methoxy-4,4-dimethylpentan-1-amine has a higher score of 85.7 [1][2]. This difference reflects the unique branching and steric environment created by the regioisomeric arrangement of the methyl groups, which is a fundamental factor in ligand-protein interactions [1][2].
| Evidence Dimension | Molecular Complexity (Cactvs 3.4.8.18) |
|---|---|
| Target Compound Data | 83.3 |
| Comparator Or Baseline | 2-Methoxy-4,4-dimethylpentan-1-amine: 85.7 |
| Quantified Difference | Absolute difference of 2.4; relative difference of 2.8% lower |
| Conditions | Computed property derived from 2D molecular structure as calculated by Cactvs 3.4.8.18 (PubChem). |
Why This Matters
For researchers using quantitative structure-activity relationship (QSAR) models, this quantifiable topological difference is a critical variable that precludes substitutability, as it will alter any descriptor-based predictions.
- [1] PubChem. (2024). Compound Summary for CID 130695580, 2-Methoxy-3,4-dimethylpentan-1-amine. National Center for Biotechnology Information. Retrieved May 5, 2026. View Source
- [2] PubChem. (2024). Compound Summary for CID 66072381, 2-Methoxy-4,4-dimethylpentan-1-amine. National Center for Biotechnology Information. Retrieved May 5, 2026. View Source
